Salvianolic acid B

Description

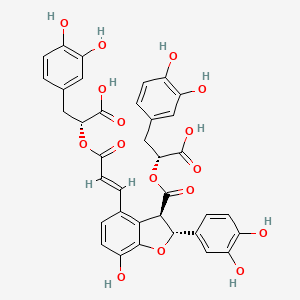

Salvianolic acid B (Sal B), a prominent phenolic acid derived from Salvia miltiorrhiza (Danshen), is a water-soluble compound with the molecular formula C36H30O16. Structurally, Sal B consists of three units of danshensu (tanshinol) and one caffeic acid, linked via ester bonds . It is the most abundant and pharmacologically active phenolic acid in Danshen, accounting for 3–7.5% of the root’s dry weight depending on cultivation regions .

Sal B exhibits diverse therapeutic properties, including:

- Cardioprotection: Reduces oxidative stress and improves endothelial function .

- Neuroprotection: Mitigates cerebral ischemia-reperfusion injury by enhancing antioxidant defenses (e.g., SOD, GSH) and energy metabolism (ATP) .

- Anticancer Activity: Suppresses proliferation in prostate, liver, and breast cancer cell lines via apoptosis induction and angiogenesis inhibition .

- Hepatoprotection: Attenuates liver fibrosis by regulating lactate-mediated histone modifications and oxidative stress .

Properties

IUPAC Name |

(2R)-2-[(E)-3-[(2R,3R)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H30O16/c37-20-6-1-16(11-24(20)41)13-27(34(45)46)50-29(44)10-5-18-3-9-23(40)33-30(18)31(32(52-33)19-4-8-22(39)26(43)15-19)36(49)51-28(35(47)48)14-17-2-7-21(38)25(42)12-17/h1-12,15,27-28,31-32,37-43H,13-14H2,(H,45,46)(H,47,48)/b10-5+/t27-,28-,31-,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKFFCBZYFGCQN-PDVBOLEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C3[C@H]([C@@H](OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O[C@H](CC5=CC(=C(C=C5)O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

718.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Profiles of Sal B and Related Phenolic Acids

Key Findings :

- Functional Overlap with Aspirin and Statins : Sal B and rosmarinic acid cluster with aspirin in functional hierarchies (e.g., antiplatelet effects) and with simvastatin in lipid modulation, despite structural dissimilarities .

- Bioavailability : Sal B’s conversion to danshensu in vivo explains shared neuroprotective effects, though Sal B has superior stability and potency .

- Antioxidant Capacity: Sal B’s radical scavenging activity (IC50 = 2.8 μM) exceeds salvianolic acid A (IC50 = 5.1 μM) and danshensu (IC50 = 12.4 μM) .

Efficacy in Disease Models

Table 2: Comparative Efficacy in Preclinical Models

Challenges in Isolation and Standardization

- Co-occurrence with Analogues: Sal B often coexists with salvianolic acids A, C, and E in Salvia extracts, requiring advanced chromatography (e.g., HSCCC, UPLC) for purification .

- Content Variability : Sal B levels in Salvia miltiorrhiza range from 2.4–7.5%, influenced by geographic origin. Korean cultivars typically exceed Chinese ones (4.4–6.3% vs. 2.6–4.4%) .

Preparation Methods

Traditional Extraction and Purification from Salvia miltiorrhiza

The conventional method for SAB isolation involves sequential extraction and purification steps from Danshen roots. A widely adopted protocol begins with aqueous extraction at elevated temperatures (60–100°C), which solubilizes polar phenolic compounds while minimizing the co-extraction of lipophilic tanshinones. The crude extract is concentrated under reduced pressure, acidified to pH 2.5–3.0 to precipitate polysaccharides, and subjected to liquid-liquid extraction with 1-butanol. This step partitions SAB into the organic phase, which is subsequently washed with water to remove residual impurities.

Critical to this process is the back-extraction of SAB into an aqueous phase by adjusting the pH to 4.6–5.0, exploiting the compound’s carboxylic acid groups. Final purification employs chromatographic resins such as AMBERCHROW CG161M, which selectively binds SAB through hydrophobic and hydrogen-bonding interactions. Elution with ethanol-water gradients yields SAB disodium salt with >95% purity after lyophilization.

Optimization of Extraction Parameters Using Design of Experiments

Recent advancements have applied response surface methodology (RSM) to optimize SAB recovery. A Box-Behnken design identified extraction temperature, pH, and back-extraction pH as critical variables influencing yield and purity. The table below summarizes key findings from 16 experimental runs:

| Parameter | Optimal Range | Effect on SAB Yield | Effect on SAB Purity |

|---|---|---|---|

| Extraction Temperature | 60–80°C | ↑ 5.0–10.5 mg/g | ↓ 43.5–59.9% |

| Extraction pH | 2.5–3.0 | ↑ 8.19 mg/g | ↓ 43.5% |

| Back-Extraction pH | 4.6–5.0 | ↑ 10.5 mg/g | ↑ 59.9% |

Higher temperatures improved extraction efficiency but degraded heat-labile phenolic compounds, necessitating a balance between yield and purity. Acidic extraction conditions (pH 2.5–3.0) minimized the solubility of non-target constituents, while alkaline back-extraction (pH 4.6–5.0) enhanced SAB partitioning into the aqueous phase.

High-Speed Counter-Current Chromatography for Scalable Purification

High-speed counter-current chromatography (HSCCC) has emerged as a solvent-efficient alternative to traditional column chromatography. A two-phase system comprising n-hexane/ethyl acetate/ethanol/water (3:7:1:9, v/v) achieved baseline separation of SAB from rosmarinic acid and salvianolic acid A. In a single run, 500 mg of crude extract yielded 342 mg of SAB at 98% purity, demonstrating a recovery rate of 68.4%. The method’s advantages include:

- No irreversible adsorption : Unlike solid-phase resins, HSCCC eliminates sample loss due to irreversible binding.

- Scalability : The technique is readily adaptable to industrial-scale separations.

- Cost reduction : Solvent recycling reduces operational expenses by 40–60% compared to HPLC.

De Novo Biosynthesis in Engineered Saccharomyces cerevisiae

A groundbreaking approach involves the heterologous expression of rosmarinic acid biosynthetic genes in yeast. Researchers constructed S. cerevisiae strain YW-44 with three metabolic modules:

- Phenylpropanoid pathway : FjTAL (tyrosine ammonia-lyase) and Sm4CL2 (4-coumarate-CoA ligase) convert tyrosine to p-coumaroyl-CoA.

- Hydroxyphenylpyruvate module : SmTAT (tyrosine aminotransferase) and SmHPPR (hydroxyphenylpyruvate reductase) synthesize 3,4-dihydroxyphenyllactic acid.

- Condensation and cyclization : SmRAS (rosmarinic acid synthase), CbCYP (cytochrome P450), and CbCPR (cytochrome P450 reductase) produce SAB via oxidative coupling.

The engineered strain produced 34 μg/L of SAB in minimal media without precursor supplementation, establishing proof-of-concept for microbial production. Future optimization of cytochrome P450 activity and NADPH regeneration could enhance titers to commercially viable levels.

Quality Control Standards for Raw Materials

Variability in Danshen batches significantly impacts SAB preparation. A study established water extract indices to predict final product quality:

- Phenolic compound purity : ≥18.5% (w/w) ensures SAB disodium salt purity >90%.

- Phenolic compound yield : ≥2.1% (w/w) correlates with SAB yields >5.0 mg/g raw material.

These standards enable manufacturers to reject suboptimal batches early, reducing wasted resources in downstream processing.

Comparative Analysis of Preparation Methods

The table below evaluates the four primary SAB production strategies:

| Method | Purity (%) | Yield | Cost | Scalability |

|---|---|---|---|---|

| Traditional Extraction | 95–98 | 5–10 mg/g | Moderate | Industrial |

| HSCCC | 98 | 68.4% | High | Pilot-scale |

| Chemical Synthesis | >99 | 66% | Very High | Laboratory |

| Microbial Biosynthesis | N/A | 34 μg/L | Low | Experimental |

Traditional extraction remains the most viable for large-scale production, while HSCCC offers superior purity for research-grade SAB. Biosynthetic approaches, though nascent, promise sustainable production if titers improve by 3–4 orders of magnitude.

Q & A

Q. What methodologies are recommended for optimizing the extraction of Sal B from plant sources?

Answer: Extraction efficiency depends on solvent selection, extraction time, and temperature. Key methods include:

- Orthogonal experimental design : Systematically evaluates variables (e.g., solvent ratio, extraction cycles) to maximize yield. For example, water extraction at 70% ethanol concentration, 12x solvent volume, and 1-hour boiling cycles achieved a yield of 116.17 mg/g .

- Machine learning optimization : BP neural networks combined with genetic algorithms predict optimal conditions (e.g., 110.52 mg/g predicted vs. 116.17 mg/g experimental) .

- Methanol-based extraction : Room-temperature methanol extraction followed by ethyl acetate partitioning and silica column chromatography yields high-purity Sal B (96.7% purity) .

Q. Table 1: Extraction Methodologies Compared

| Method | Solvent System | Yield/Purity | Reference |

|---|---|---|---|

| Orthogonal + ML | Water/Ethanol (70%) | 116.17 mg/g | |

| Methanol + Column Chromatography | Methanol/EtOAc | 96.7% purity |

Q. Which analytical techniques are most reliable for quantifying Sal B in complex matrices?

Answer:

- HPLC-UV/UPLC-Q-Orbitrap HRMS : Provides high sensitivity (linear range: 1.055–211 μg/mL for Sal B) and distinguishes Sal B from isomers (e.g., salvianolic acid A) .

- Near-Infrared Spectroscopy (NIR) : Combined with D-optimal design, NIR enables rapid quantification in formulations (e.g., Naoxintong capsules) with R² > 0.95 .

- NMR and MS : Critical for structural validation and purity certification, as used in ISO-compliant reference material preparation .

Q. Table 2: Analytical Techniques for Sal B Quantification

| Technique | Application | Key Metrics | Reference |

|---|---|---|---|

| HPLC-UV | Formulation analysis | R² = 0.999 | |

| UPLC-Q-Orbitrap HRMS | Multi-component analysis | LOD: 0.05 μg/mL | |

| NIR + D-optimal design | Industrial QC | RMSEP: 1.2 mg/g |

Q. How can researchers ensure reproducibility in Sal B studies?

Answer:

- Certified reference materials (CRMs) : Use ISO-compliant CRMs for calibration (e.g., purity ≥ 98%) and validate identity via NMR/MS .

- Standardized protocols : Adopt detailed extraction and analytical workflows (e.g., MeOH extraction followed by HPLC ).

- Data transparency : Publish raw chromatograms, NMR spectra, and statistical codes in supplementary materials to enable replication .

Advanced Research Questions

Q. What mechanisms underlie Sal B’s neuroprotective effects in ischemic stroke models?

Answer:

- In vitro models : Oxygen-glucose deprivation/reoxygenation (OGD/R) in N2a cells shows Sal B inhibits apoptosis via Akt/mTOR pathway modulation (e.g., ↓ Bax/Bcl-2 ratio, ↑ autophagy markers LC3-II) .

- In vivo validation : Middle Cerebral Artery Occlusion (MCAO) models confirm reduced infarct volume (30–40%) with Sal B treatment .

- Methodological note : Combine Western blotting for pathway proteins (Akt, p-mTOR) with TUNEL staining to quantify apoptosis .

Q. How can researchers resolve contradictions in Sal B’s reported bioactivity across studies?

Answer:

- Meta-analysis : Pool data from studies using consistent models (e.g., OGD/R vs. MCAO) and dosages (10–100 μM in vitro; 10–50 mg/kg in vivo) .

- Sensitivity analysis : Test variables like cell type (N2a vs. primary neurons) or extraction method (aqueous vs. organic solvents) to identify confounding factors .

- Dose-response profiling : Use gradient concentrations to establish EC50/IC50 values, reducing variability in efficacy claims .

Q. What novel technologies are emerging for Sal B detection in complex biological samples?

Answer:

- Bio-nanopore sensing : MspA-90PBA nanopores detect Sal B directly in herbal extracts with single-molecule resolution, bypassing chromatography .

- Advantages : High throughput, low cost (~50% cheaper than HPLC), and minimal sample preparation .

- Validation : Cross-check nanopore data with HPLC-MS to ensure specificity, especially in polysaccharide-rich matrices .

Q. How does Sal B interact synergistically with other compounds in traditional formulations?

Answer:

- Network pharmacology : Map Sal B’s targets (e.g., VEGF, TNF-α) alongside co-compounds (e.g., ginsenosides) using STRING or KEGG databases .

- Isobolographic analysis : Quantify synergy in anti-inflammatory assays (e.g., LPS-induced macrophages) by comparing experimental vs. theoretical IC50 values .

- Example : In Naoxintong capsules, Sal B and danshensu synergize to reduce oxidative stress (↓ ROS by 60% vs. 40% individually) .

Q. What are the key challenges in translating Sal B’s in vitro efficacy to in vivo models?

Answer:

- Bioavailability limitations : Sal B’s poor absorption (oral bioavailability < 5%) necessitates nanoparticle encapsulation (e.g., PLGA) or prodrug design .

- Blood-brain barrier (BBB) penetration : Use in situ perfusion models to quantify brain uptake (e.g., Kp,uu value ~0.1) and optimize formulations .

- Species differences : Compare pharmacokinetics in rodents vs. primates to address translational gaps .

Q. Guidelines for Data Presentation

- Tables/Figures : Include error bars, p-values, and statistical tests (e.g., ANOVA) to support claims .

- Reproducibility : Adhere to Beilstein Journal’s experimental reporting standards (e.g., full HPLC conditions in supplementary files) .

- Ethics : Declare conflicts of interest and funding sources (e.g., National Natural Science Foundation of China grants) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.